molecular formula C9H12 B6283577 7-ethynylbicyclo[4.1.0]heptane CAS No. 2307737-69-3

7-ethynylbicyclo[4.1.0]heptane

Cat. No.: B6283577
CAS No.: 2307737-69-3
M. Wt: 120.2
InChI Key:
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Description

7-Ethynylbicyclo[4.1.0]heptane is a bicyclic compound that belongs to the group of acetylenic hydrocarbons. It is composed of a fused cyclobutene and cyclopropane ring, with an ethynyl group attached to the cyclobutene ring. The molecular formula of this compound is C9H12, and it has a monoisotopic mass of 120.093900 .

Preparation Methods

The synthesis of 7-ethynylbicyclo[4.1.0]heptane involves the reaction of bicyclo[4.1.0]heptane with ethynylating agents under specific conditions. One common method includes the use of ethynylmagnesium bromide in the presence of a catalyst to facilitate the ethynylation process. Industrial production methods may involve the use of more scalable and efficient catalytic systems to achieve higher yields and purity .

Chemical Reactions Analysis

7-Ethynylbicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

    Substitution: The ethynyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles, forming substituted derivatives.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-Ethynylbicyclo[4.1.0]heptane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-ethynylbicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with enzymes or other biomolecules. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

7-Ethynylbicyclo[4.1.0]heptane can be compared with other similar compounds such as:

    Bicyclo[4.1.0]heptane: Lacks the ethynyl group and has different reactivity and applications.

    Norcarane: Another bicyclic compound with a similar structure but different functional groups and properties.

The uniqueness of 7-ethynylbicyclo[41

Properties

CAS No.

2307737-69-3

Molecular Formula

C9H12

Molecular Weight

120.2

Purity

91

Origin of Product

United States

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